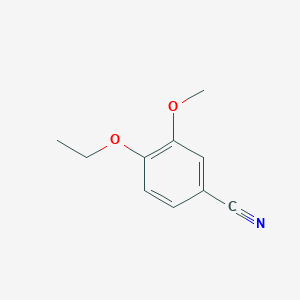

4-Ethoxy-3-methoxybenzonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-Hydroxy-3-methoxybenzonitrile” is a compound that has a molecular weight of 149.15 . It appears as a beige crystalline powder . It’s used in the synthesis of 1,5-bis(4-cyano-2-methoxyphenoxy)-3-oxapentane .

Synthesis Analysis

The synthesis of “4-Hydroxy-3-methoxybenzonitrile” involves treatment with sodium perborate, which yields 4-hydroxy-3-methoxybenzamide .Molecular Structure Analysis

The molecular formula of “4-Hydroxy-3-methoxybenzonitrile” is HOC6H3(OCH3)CN . The SMILES string representation is COc1cc(ccc1O)C#N .Physical And Chemical Properties Analysis

“4-Hydroxy-3-methoxybenzonitrile” is a solid at 20 degrees Celsius . It has a melting point of 70.0 to 74.0 °C . It is soluble in methanol .Applications De Recherche Scientifique

Synthesis Applications

Spectroscopy and Computational Studies

Hydrogen-Bonded Complexes Study : Studies have examined the hydrogen-bonded complexes between 4-methoxybenzonitrile and various OH proton donors. Infrared absorption spectra, phosphorescence, and NMR spectra were utilized to investigate these complexes in solution, offering insights into the interaction mechanisms and electronic state mixing of the nitrile (Bocharov, Bureiko, Golubev, & Shajakhmedov, 1998).

Vibrational and Electronic Spectra Analysis : The infrared and Raman spectra of 4-methoxybenzonitrile have been recorded to propose the assignment of fundamental frequencies to various modes of vibration. The study also includes the analysis of ultraviolet absorption spectra, offering an understanding of the electronic transitions and red shifts observed in these compounds (Goel & Agarwal, 1982).

DFT Studies for Solar Cell Application : Density Functional Theory was applied to study the electronic structures of 4-methoxybenzonitrile as an organic dye sensitizer for dye-sensitized solar cells. The study provides insights into the electron transfer processes and the role of the nitro group in the geometries, electronic structures, and spectral properties of this compound (Prakasam, Sakthi, & Anbarasan, 2013).

Solid Acid Catalysis and Organic Synthesis

Solid Acid-Catalyzed Dehydration/Beckmann Rearrangement : The paper discusses the application of solid acid catalysts in the dehydration/Beckmann rearrangement of aldoximes like 4-methoxybenzaldoxime. The process results in the formation of both the Beckmann rearrangement product and dehydration product, showcasing the potential for high atom efficiency green processes (Thomas, Prathapan, & Sugunan, 2005).

Tele Nucleophilic Aromatic Substitutions in Synthesis : This research presents a novel synthesis approach for the 1,4-Benzothiazine-3(4H)-one ring system, utilizing 4-methoxybenzonitrile as a part of the process. The study outlines the reactions and interactions leading to the synthesis of this ring system, contributing to the understanding of tele nucleophilic aromatic substitutions in organic synthesis (Giannopoulos, Ferguson, Wakefield, & Varvounis, 2000).

Safety And Hazards

Propriétés

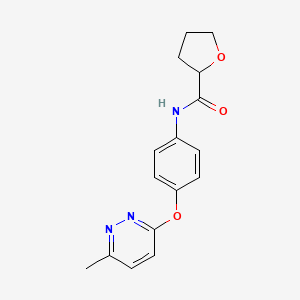

IUPAC Name |

4-ethoxy-3-methoxybenzonitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11NO2/c1-3-13-9-5-4-8(7-11)6-10(9)12-2/h4-6H,3H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQBGXAHUGQQNQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=C(C=C1)C#N)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Ethoxy-3-methoxybenzonitrile | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-[(4-methylphenyl)sulfonyl]-N-[2-(trifluoromethyl)phenyl]thiophene-2-carboxamide](/img/structure/B2834781.png)

![Ethyl 5-(4-chlorophenyl)-2-(isobutylthio)-7-methyl-4-oxo-3,4,5,8-tetrahydropyrido[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2834782.png)

![5-(2-Ethoxyethylsulfanyl)-7-(4-ethoxyphenyl)-1,3-dimethylpyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2834784.png)

![2-(4-bromophenyl)-N-(3,7-dimethyl-5-oxo-5H-thiazolo[3,2-a]pyrimidin-6-yl)acetamide](/img/structure/B2834796.png)

![N'-[7-(4-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide](/img/structure/B2834799.png)

![N'-{2-[4-(furan-2-yl)phenyl]-2-hydroxyethyl}-N-[(thiophen-2-yl)methyl]ethanediamide](/img/structure/B2834802.png)